molecular formula C11H14ClNO2 B14066805 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14066805
M. Wt: 227.69 g/mol
InChI Key: GRBGGFJRJNFKRX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the reaction of 4-amino-2-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(4-amino-2-ethoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

GRBGGFJRJNFKRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(C(=O)C)Cl

Origin of Product

United States

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